molecular formula C7H6N2O2S2 B15124600 1,3-Benzothiazole-5-sulfonamide CAS No. 21262-99-7

1,3-Benzothiazole-5-sulfonamide

Cat. No.: B15124600
CAS No.: 21262-99-7
M. Wt: 214.3 g/mol
InChI Key: PUQJWRIJAQIXBC-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-5-sulfonamide is an aromatic heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with sulfonyl chlorides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}(\text{SO}_2\text{R}) + \text{HCl} + \text{H}_2\text{O} ] This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzothiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes. In anticancer research, it targets proteins involved in apoptosis, promoting cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.

Properties

CAS No.

21262-99-7

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

1,3-benzothiazole-5-sulfonamide

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H2,8,10,11)

InChI Key

PUQJWRIJAQIXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=CS2

Origin of Product

United States

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